2,4,6-Pyrimidinetriamine, N,N,N',N',N'',N''-hexamethyl-
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Overview
Description
2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- is a chemical compound with the molecular formula C4H7N5. . This compound is characterized by the presence of three amino groups attached to a pyrimidine ring, making it a triamine derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- can be synthesized through various methods. One common synthetic route involves the amination of ethyl cyanoacetate to form cyanoacetamide, followed by an elimination reaction to produce malononitrile. The final step involves cyclization to yield 2,4,6-Triaminopyrimidine .
Industrial Production Methods
In industrial settings, the production of 2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- typically involves the use of urea dissolved in a strong alkaline solution. The mixture is heated and stirred until complete dissolution, followed by the slow addition of nitric acid at low temperatures. The reaction between urea and nitric acid results in the formation of 2,4,6-Triaminopyrimidine as a precipitate .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form derivatives with fewer amino groups.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce various alkylated or acylated products.
Scientific Research Applications
2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it affects sodium and potassium excretion by blocking paracellular conductance pathways in epithelial tissues . This action is mediated through its binding to specific ion channels and transporters, thereby modulating their activity.
Comparison with Similar Compounds
2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- can be compared with other similar compounds such as:
2,6-Diaminopyridine: This compound has two amino groups attached to a pyridine ring and is used in the synthesis of various pharmaceuticals.
Melamine: A triamine derivative of triazine, melamine is widely used in the production of plastics and resins.
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound is used in the synthesis of herbicides and other agrochemicals.
The uniqueness of 2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- lies in its specific structure and the presence of three amino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
43002-24-0 |
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Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H19N5/c1-13(2)8-7-9(14(3)4)12-10(11-8)15(5)6/h7H,1-6H3 |
InChI Key |
YMVKNKLPEONWOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N(C)C)N(C)C |
Origin of Product |
United States |
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